molecular formula C8H9N3O4 B8672147 2-Amino-5-methoxy-4-nitrobenzamide CAS No. 648927-56-4

2-Amino-5-methoxy-4-nitrobenzamide

Cat. No.: B8672147
CAS No.: 648927-56-4
M. Wt: 211.17 g/mol
InChI Key: IXFCPMYZZJRMTE-UHFFFAOYSA-N
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Description

2-Amino-5-methoxy-4-nitrobenzamide is a useful research compound. Its molecular formula is C8H9N3O4 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

648927-56-4

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

2-amino-5-methoxy-4-nitrobenzamide

InChI

InChI=1S/C8H9N3O4/c1-15-7-2-4(8(10)12)5(9)3-6(7)11(13)14/h2-3H,9H2,1H3,(H2,10,12)

InChI Key

IXFCPMYZZJRMTE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

476 mg (2 mmol) of 6-methoxy-7-nitro-1H-benzo[d][1,3]oxazine-2,4-dione and 1.5 g (20 mmol) of ammonium acetate were dissolved in 20 ml of acetic acid and heated at 105° C. for 3 hours. The reaction mixture was then poured into ice-water and slowly brought to pH 7 with solid sodium bicarbonate. The aqueous phase was extracted with ethyl acetate. The organic phase was washed with water, dried and concentrated in vacuo. The crude product was triturated with diethyl ether, and the resulting precipitate was filtered off with suction. 285 mg (68%) of the desired product were obtained.
Quantity
476 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68%

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